1-(2-Bromophenyl)pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Bromophenyl)pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H7BrN2O It features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceutical intermediates and fine chemicals.
Future Directions
While specific future directions for “1-(2-Bromophenyl)pyrazole-4-carbaldehyde” are not mentioned in the search results, research into pyrazole derivatives is ongoing due to their wide range of biological activities . Future research may focus on developing novel antibiotics or modifying existing ones .
Mechanism of Action
Target of Action
1-(2-Bromophenyl)pyrazole-4-carbaldehyde is a synthetic compound that has been studied for its potential anti-cancer activity . The primary targets of this compound are various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF7), lung carcinoma (A549), prostatic cancer (PC3), and colon carcinoma (HCT116) .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s bromophenyl group may play a role in this interaction, as bromine atoms are often involved in halogen bonding, a type of non-covalent interaction that can influence the biological activity of a compound .
Biochemical Pathways
Given its anti-cancer activity, it is likely that the compound interferes with pathways involved in cell proliferation and survival .
Result of Action
This compound has demonstrated significant activity against various human cancer cell lines . In particular, one of its derivatives was found to be the most potent among the tested compounds, displaying no cytotoxic activity on the BJ-1 fibroblast normal human cell line .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known for their wide range of biological and pharmacological properties . They have been reported to exhibit antioxidant and anticancer activities
Cellular Effects
Some pyrazoline derivatives, which are structurally similar to this compound, have shown remarkable activity on various human cancer cell lines
Molecular Mechanism
Pyrazole derivatives are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The compound is typically stored at refrigerated temperatures .
Dosage Effects in Animal Models
There is currently no available literature on the dosage effects of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde in animal models. Studies on similar compounds suggest that they may have potential therapeutic effects, but also potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives are known to undergo various reactions, which could potentially involve different metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of hydrazones with substituted aromatic aldehydes. For instance, the reaction of 2-bromobenzaldehyde with hydrazine hydrate forms the corresponding hydrazone, which upon cyclization yields the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts such as copper sulfate and sodium ascorbate in click chemistry reactions has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed:
Oxidation: 1-(2-Bromophenyl)pyrazole-4-carboxylic acid.
Reduction: 1-(2-Bromophenyl)pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-(2-Bromophenyl)pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Similar in structure but lacks the aldehyde functional group, which limits its reactivity in certain chemical transformations.
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: An isomer with the bromine atom at the para position, which may exhibit different steric and electronic properties.
Uniqueness: The presence of both the bromophenyl and aldehyde groups in this compound makes it a versatile intermediate for various synthetic applications. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds with potential biological activities.
Properties
IUPAC Name |
1-(2-bromophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUURKSIVEHOZPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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